3',5'-Di(9H-carbazol-9-yl)-[1,1'-biphenyl]-3,5-dicarbonitrile 3',5'-Di(9H-carbazol-9-yl)-[1,1'-biphenyl]-3,5-dicarbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC18905316
InChI: InChI=1S/C38H22N4/c39-23-25-17-26(24-40)19-27(18-25)28-20-29(41-35-13-5-1-9-31(35)32-10-2-6-14-36(32)41)22-30(21-28)42-37-15-7-3-11-33(37)34-12-4-8-16-38(34)42/h1-22H
SMILES:
Molecular Formula: C38H22N4
Molecular Weight: 534.6 g/mol

3',5'-Di(9H-carbazol-9-yl)-[1,1'-biphenyl]-3,5-dicarbonitrile

CAS No.:

Cat. No.: VC18905316

Molecular Formula: C38H22N4

Molecular Weight: 534.6 g/mol

* For research use only. Not for human or veterinary use.

3',5'-Di(9H-carbazol-9-yl)-[1,1'-biphenyl]-3,5-dicarbonitrile -

Specification

Molecular Formula C38H22N4
Molecular Weight 534.6 g/mol
IUPAC Name 5-[3,5-di(carbazol-9-yl)phenyl]benzene-1,3-dicarbonitrile
Standard InChI InChI=1S/C38H22N4/c39-23-25-17-26(24-40)19-27(18-25)28-20-29(41-35-13-5-1-9-31(35)32-10-2-6-14-36(32)41)22-30(21-28)42-37-15-7-3-11-33(37)34-12-4-8-16-38(34)42/h1-22H
Standard InChI Key AGNGQJPZMQTGIG-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC(=CC(=C4)C5=CC(=CC(=C5)C#N)C#N)N6C7=CC=CC=C7C8=CC=CC=C86

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a central biphenyl core substituted with two carbazole groups at the 3' and 5' positions and two nitrile groups at the 3 and 5 positions . This donor-acceptor design promotes intramolecular charge transfer (ICT), critical for TADF activity. The IUPAC name, 5-[3,5-di(carbazol-9-yl)phenyl]benzene-1,3-dicarbonitrile , reflects this substitution pattern.

Table 1: Key Computed Properties

PropertyValue
Molecular FormulaC₃₈H₂₂N₄
Molecular Weight534.6 g/mol
XLogP3-AA9.1
Rotatable Bond Count3
Hydrogen Bond Acceptors2
Topological Polar SA54.6 Ų

The SMILES string (C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC(=CC(=C4)C5=CC(=CC(=C5)C#N)C#N)N6C7=CC=CC=C7C8=CC=CC=C86) confirms the spatial arrangement of carbazole and nitrile moieties.

Synthesis and Characterization

Synthetic Routes

The compound is synthesized via catalyst-free aromatic nucleophilic substitution (SNAr) reactions. A representative protocol involves reacting brominated biphenyl intermediates with 3,6-di-tert-butyl-9H-carbazole under inert conditions . For example:

  • Intermediate Preparation: 1-Bromo-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene undergoes Suzuki coupling with pyrimidine-5-boronic acid to form CF1–CF4 intermediates .

  • Final Step: Nucleophilic substitution of CF1–CF4 with carbazole derivatives yields the target compound with purities >99% (HPLC) .

Yields typically range from 65–80%, depending on the substitution pattern .

Spectroscopic Validation

  • ¹H NMR: Peaks at δ 8.2–8.5 ppm correspond to aromatic protons on carbazole, while δ 7.6–7.8 ppm signals arise from the biphenyl core .

  • Mass Spectrometry: ESI-MS confirms the molecular ion peak at m/z 534.1844 [M+H]⁺ .

Physicochemical and Electrochemical Properties

Thermal Stability

Thermogravimetric analysis (TGA) reveals a decomposition temperature >300°C (0.5% weight loss) , ensuring durability in device fabrication. Differential scanning calorimetry (DSC) shows a glass transition temperature (T₉) of 125°C, indicative of amorphous morphology .

Optical Properties

  • Absorption: λₐᵦₛ = 290 nm (π–π* transition) and 338 nm (ICT band) .

  • Photoluminescence: Emission peaks at 453–550 nm (toluene, ΦPL = 98%) , tunable via substituent modification.

Table 2: Electrochemical Data

ParameterValue
Ionization Potential (IP)5.65–5.76 eV
Electron Affinity (EA)2.91–3.02 eV
ΔEₛₜ0.03–0.08 eV
Hole Mobility (μₕ)2.8×10⁻³ cm²/Vs

Cyclic voltammetry (CV) confirms reversible oxidation at 1.20–1.31 V vs. Fc/Fc⁺, attributed to carbazole’s electron-donating capability .

Applications in Organic Electronics

TADF-OLEDs

In non-doped OLEDs, the compound achieves:

  • External Quantum Efficiency (EQE): 7%

  • Brightness: >10,000 cd/m²

  • CIE Coordinates: (0.15, 0.18) for blue emission

The small ΔEₛₜ enables efficient upconversion of triplet to singlet excitons, reducing efficiency roll-off at high currents .

Charge Transport Layers

Bipolar charge transport (μₕ/μₑ = 1.2–1.5) balances electron and hole injection in multilayer devices . Host-guest systems using this compound as a host achieve EQEs >20% in green phosphorescent OLEDs .

Challenges and Future Directions

While the compound exhibits superior TADF performance, challenges include:

  • Solubility Limitations: Poor solubility in common solvents (e.g., toluene, THF) complicates solution processing .

  • Device Lifetime: Operational stability under high bias remains <1,000 hours .

Future research should focus on:

  • Derivatization with alkyl chains to enhance solubility .

  • Hybrid host designs combining carbazole and triazine units for improved stability .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator